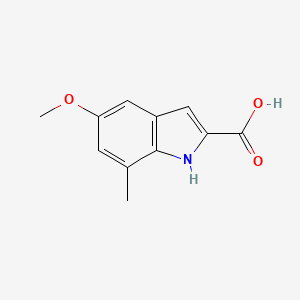

5-methoxy-7-methyl-1H-indole-2-carboxylic Acid

Description

Properties

IUPAC Name |

5-methoxy-7-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-3-8(15-2)4-7-5-9(11(13)14)12-10(6)7/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQFMKOUAVIMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407703 | |

| Record name | 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-41-0 | |

| Record name | 5-Methoxy-7-methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383132-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis Route

The Fischer indole synthesis is a classical and widely used method for indole construction. It involves the acid-catalyzed reaction of phenylhydrazines with ketones or aldehydes to form indole rings.

Procedure:

The synthesis typically starts with a substituted phenylhydrazine reacting with a ketone or aldehyde bearing the desired substituents. Under acidic conditions, the hydrazone intermediate undergoes rearrangement and cyclization to give the indole core with the 2-carboxylic acid functionality introduced via appropriate precursors.Advantages:

This method is robust and adaptable for introducing methoxy and methyl groups on the indole ring. Industrially, it is optimized with catalysts and purification steps to maximize yield and purity.Limitations:

Requires careful control of acidic conditions and temperature to avoid side reactions and degradation.

This route has been explicitly cited as the common synthetic approach for 5-methoxy-7-methyl-1H-indole-2-carboxylic acid.

Malonate-Derived Process via Japp–Klingemann Rearrangement

A sophisticated synthetic process involves the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters from malonate derivatives, which can be adapted for methyl substitution at position 7.

-

- Azo coupling of diazonium salts with malonate derivatives.

- Japp–Klingemann rearrangement to form hydrazones.

- Fischer indole synthesis to close the ring.

Process Development Insights:

This method uses readily available starting materials and produces minimal waste. It is scalable to at least 1 molar scale with high yields, making it suitable for pharmaceutical intermediate production.Optimization Focus:

Reaction conditions such as temperature, stoichiometry, and solvent choice are optimized to enhance yield and selectivity.

This process is detailed in organic process research literature and offers an efficient route to substituted indole-2-carboxylic acids.

Hemetsberger–Knittel Indole Synthesis

This method provides an alternative route to indole-2-carboxylates, which can be functionalized further to obtain 5-methoxy-7-methyl derivatives.

-

- Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.

- Thermolysis of azido cinnamate intermediates.

- Electrophilic cyclization to form indole-2-carboxylates.

Advantages:

Allows regioselective introduction of substituents on the indole ring, including methoxy and methyl groups.Optimization:

Reaction temperature, reactant stoichiometry, and concentration are critical parameters for high yields and regioselectivity.

This approach has been employed for the synthesis of various indole-2-carboxylates and could be adapted for 5-methoxy-7-methyl substitution patterns.

Catalytic Condensation and Reduction from Nitro Precursors

A patented method describes a synthesis starting from nitrotoluene and diethyl oxalate, catalyzed by ferrous hydroxide, followed by reduction with hydrazine hydrate.

-

- Condensation of nitrotoluene with diethyl oxalate under ferrous hydroxide catalysis.

- Atmospheric distillation to isolate intermediates.

- Reduction with hydrazine hydrate to yield indole-2-carboxylic acid derivatives.

-

- Uses inexpensive and readily available raw materials.

- Mild reaction conditions and simple post-reaction processing.

- High chemical yields.

Applicability:

This method provides a new synthetic pathway for indole-2-carboxylic acids, potentially adaptable for methoxy and methyl substitutions.

Additional Synthetic Considerations and Data

Hydrolysis and Functional Group Transformations:

Hydrolysis of ester intermediates under basic conditions (e.g., sodium hydroxide in ethanol) followed by acidification is a common step to obtain the free carboxylic acid.Purification Techniques:

Flash chromatography, recrystallization, and trituration are employed to purify the final products.Reaction Monitoring:

Thin-layer chromatography (TLC) is routinely used to monitor reaction progress.-

- Hydrolysis: Reflux in ethanol with 3N NaOH for 2 hours.

- Coupling reactions: Room temperature stirring in anhydrous DMF with coupling agents such as BOP and bases like DIPEA.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

The Fischer indole synthesis remains the cornerstone for preparing substituted indole-2-carboxylic acids, with modifications to accommodate methoxy and methyl groups.

Process development studies emphasize minimizing waste and optimizing reaction parameters such as temperature, solvent, and reagent ratios to improve yield and purity.

The Hemetsberger–Knittel method offers regioselective synthesis options, important for obtaining the correct substitution pattern on the indole ring.

Industrial approaches leverage catalysts and continuous processing techniques to enhance efficiency.

Purification and isolation steps are critical to obtaining analytically pure this compound.

Physicochemical Data Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 449 ± 40 °C at 760 mmHg |

| Flash Point | 225.3 ± 27.3 °C |

| LogP (Partition Coefficient) | 2.68 |

| Vapor Pressure | ~0 mmHg at 25 °C |

| Index of Refraction | 1.658 |

These data assist in designing reaction and purification conditions.

Chemical Reactions Analysis

Types of Reactions: 5-methoxy-7-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Chemistry: 5-methoxy-7-methyl-1H-indole-2-carboxylic acid is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential neuroprotective properties. It has shown promise in reducing oxidative stress and enhancing long-term potentiation, which are crucial for brain health .

Medicine: The compound’s potential neuroprotective effects make it a candidate for developing treatments for neurological disorders, such as stroke and neurodegenerative diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential as active ingredients in various products .

Mechanism of Action

The mechanism by which 5-methoxy-7-methyl-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to target mitochondrial dihydrolipoamide dehydrogenase, which plays a role in cellular energy metabolism . By modulating this enzyme’s activity, the compound can confer neuroprotection and reduce oxidative stress .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations:

- Methoxy Position : MI2CA (5-OCH₃) forms cyclic dimers via carboxylic acid groups , whereas 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid () shows altered reactivity due to the 7-OCH₃ and oxoacetic acid substituents. The 5-OCH₃ in MI2CA enhances neuroprotective effects, while 7-OCH₃ in other compounds may shift bioactivity.

- Methyl vs.

- Multiple Substituents : 4,7-Dimethoxy-1H-indole-2-carboxylic acid has higher polarity than the target compound, suggesting divergent solubility and pharmacokinetic profiles.

Pharmacological and Chemical Reactivity

- Carboxylic Acid Derivatives : Esterification of the carboxylic acid (e.g., 5-benzyloxy-1H-indole-2-carboxylate in ) reduces hydrogen bonding capacity and acidity, which may diminish target engagement in biological systems.

- Methoxy vs. Methyl : The 5-OCH₃ group in MI2CA contributes to antioxidant activity by stabilizing radical intermediates , whereas the 7-CH₃ in the target compound may enhance membrane permeability via lipophilicity.

Biological Activity

5-Methoxy-7-methyl-1H-indole-2-carboxylic acid (5M7MICA) is a compound of significant interest in biological research due to its potential neuroprotective properties and its role in various biochemical pathways. This article explores the biological activity of 5M7MICA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

5M7MICA exhibits its biological effects primarily through interactions with specific molecular targets and pathways:

- Receptor Binding : This compound binds with high affinity to multiple receptors, influencing various signaling pathways critical for cellular function.

- Enzyme Interaction : It has been shown to inhibit enzymes such as tryptophan dioxygenase, which is involved in tryptophan metabolism. This inhibition can lead to increased levels of tryptophan, potentially affecting neurotransmitter synthesis.

- Oxidative Stress Reduction : The compound demonstrates antioxidant properties, effectively reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

Biological Activity and Therapeutic Potential

The biological activities of 5M7MICA are diverse, contributing to its potential therapeutic applications:

- Neuroprotection : Research indicates that 5M7MICA and its derivatives can protect neuronal cells from oxidative stress-induced damage. In vitro studies have shown that it enhances long-term potentiation, which is vital for learning and memory processes .

- MAO-B Inhibition : The compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to the metabolism of neurotransmitters such as dopamine. This inhibition suggests potential applications in treating Parkinson's disease and other neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5M7MICA, it is beneficial to compare it with other indole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Methoxy-1H-indole-2-carboxylic acid | Basic indole structure; less potent neuroprotection | Moderate antioxidant activity |

| 7-Methyl-1H-indole-2-carboxylic acid | Similar structure; different methylation pattern | Varies based on specific substitutions |

| 5-Methoxy-indole-3-propionic acid | Exhibits strong neuroprotective effects | Effective against oxidative stress |

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of 5M7MICA in various experimental settings:

- Neuroprotective Studies : A study demonstrated that derivatives of 5M7MICA significantly reduced cell death in SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). The compounds showed an IC50 greater than 150 µM with hemolytic effects below 5% at 200 µM, indicating good safety profiles .

- In Vivo Models : Another investigation into the effects of 5M7MICA derivatives on mouse models of Parkinson's disease revealed their ability to modulate inflammatory responses and enhance antioxidant defenses, suggesting their potential as multifunctional agents for neuroprotection .

- Mechanistic Insights : Detailed biochemical analyses indicated that 5M7MICA influences cellular signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. Its interaction with mitochondrial dihydrolipoamide dehydrogenase further underscores its role in cellular energy metabolism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-7-methyl-1H-indole-2-carboxylic acid?

- Methodology : Synthesis typically involves indole ring formation followed by functionalization. A common approach includes:

- Cyclization : Starting with substituted anilines or nitro compounds, cyclization via Friedel-Crafts or Cadogan-Sundberg reactions introduces the indole core.

- Methoxy and Methyl Group Introduction : Electrophilic substitution (e.g., Vilsmeier-Haack for methoxy groups) or alkylation for methyl groups at positions 5 and 6.

- Carboxylic Acid Functionalization : Hydrolysis of nitriles or esters (e.g., methyl ester intermediates) using acidic or basic conditions.

- Reference : Analogous methods for indole-2-carboxylic acid derivatives are detailed in studies on 5-hydroxyindole-2-carboxylic acid synthesis .

Q. How should researchers purify and characterize this compound?

- Purification :

- Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (solvents like ethanol/water mixtures).

- Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).

- Characterization :

- NMR : -NMR to confirm substituent positions (e.g., methoxy singlet at δ ~3.8 ppm, indole protons at δ 6.5–7.5 ppm).

- HPLC-MS : Confirm molecular ion peak (expected [M-H]⁻ at m/z 220.1) and retention time consistency.

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- Reference : Similar characterization workflows are applied to structurally related indole derivatives .

Q. What are the key stability considerations during storage?

- Storage Conditions :

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption.

- Avoid exposure to light (use amber vials) due to potential indole ring photodegradation.

- Stability Tests :

- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Reference : Stability protocols for methoxy-substituted indoles, such as 5-methoxy-3-methyl-1H-indole, highlight sensitivity to humidity and temperature .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

- Optimization Strategies :

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective methyl group introduction.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for indole cyclization.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield.

Q. How to resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

- Validation Steps :

- 2D-NMR (COSY, HSQC) : Assign proton-proton correlations and verify substituent positions.

- DFT Calculations : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values.

- X-ray Crystallography : Confirm molecular structure if crystalline derivatives are accessible.

- Case Study : For 5-hydroxyindole-2-carboxylic acid, discrepancies between experimental and predicted melting points were resolved via DSC analysis .

Q. What analytical methods are suitable for studying degradation products?

- Methodology :

- LC-HRMS : Identify degradation products (e.g., demethylated or decarboxylated derivatives) with high-resolution mass accuracy.

- Stability-Indicating Assays : Use HPLC methods with PDA detectors to track impurity profiles under stress conditions (acid/alkali, heat).

- Mechanistic Studies : Employ isotopic labeling (e.g., -methoxy groups) to trace degradation pathways.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

- Root Causes :

- Polymorphism (crystalline vs. amorphous forms).

- Residual solvents or impurities affecting physical properties.

- Resolution :

- Repurify the compound and compare DSC thermograms.

- Conduct solubility studies in buffered solutions (pH 1–13) to identify pH-dependent behavior.

- Reference : Variability in the melting points of indole derivatives is documented in studies on 5-hydroxyindole-2-carboxylic acid .

Safety and Handling

Q. What personal protective equipment (PPE) is recommended for handling this compound?

- PPE Protocol :

- Respiratory Protection : Use NIOSH-approved N95/P95 masks if airborne particles are generated.

- Gloves : Nitrile gloves (tested for permeability using ASTM F739).

- Eye/Face Protection : Chemical goggles and face shields during synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.